4-(1,1-Diethoxyethyl)phenylZinc bromide
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Overview
Description
4-(1,1-Diethoxyethyl)phenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the 1,1-diethoxyethyl group provides unique reactivity and selectivity, making it a versatile reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Diethoxyethyl)phenylzinc bromide typically involves the reaction of 4-(1,1-diethoxyethyl)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(1,1-Diethoxyethyl)phenyl bromide+Zn→4-(1,1-Diethoxyethyl)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Diethoxyethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc compound.
Reaction Conditions: Typically carried out under an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.
Scientific Research Applications
4-(1,1-Diethoxyethyl)phenylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Catalysis: Acts as a key reagent in catalytic processes for the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 4-(1,1-Diethoxyethyl)phenylzinc bromide primarily involves its role as a nucleophile in various organic reactions. The zinc atom coordinates with the phenyl group, enhancing its nucleophilicity and facilitating the attack on electrophilic centers. This coordination also stabilizes the intermediate species formed during the reaction, leading to high yields and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethoxycarbonyl)phenylzinc bromide
- 4-(Methylthio)phenylzinc bromide
- Phenylzinc bromide
Uniqueness
4-(1,1-Diethoxyethyl)phenylzinc bromide is unique due to the presence of the 1,1-diethoxyethyl group, which imparts distinct reactivity and selectivity compared to other organozinc compounds. This makes it particularly valuable in specific synthetic applications where such properties are desired.
Properties
Molecular Formula |
C12H17BrO2Zn |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
bromozinc(1+);1,1-diethoxyethylbenzene |
InChI |
InChI=1S/C12H17O2.BrH.Zn/c1-4-13-12(3,14-5-2)11-9-7-6-8-10-11;;/h7-10H,4-5H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
FXLMJSUDBYDCBB-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(C)(C1=CC=[C-]C=C1)OCC.[Zn+]Br |
Origin of Product |
United States |
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